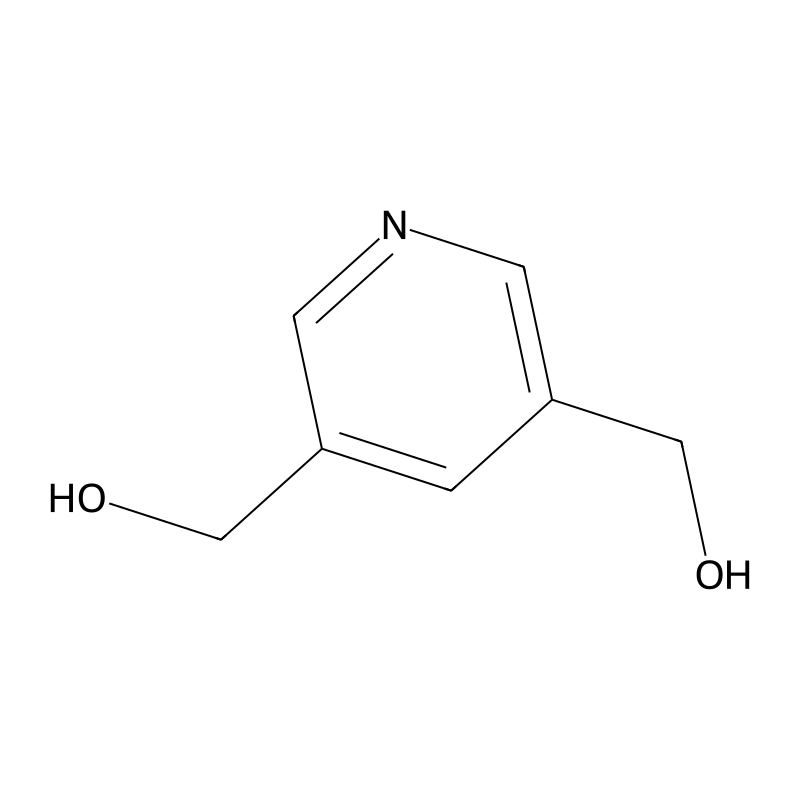

Pyridine-3,5-diyldimethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Building Block:

Pyridine-3,5-diyldimethanol serves as a versatile building block for the synthesis of more complex organic molecules due to its bifunctional nature. The presence of the pyridine ring allows for aromatic chemistry, while the hydroxyl groups enable further functionalization through various reactions like esterification, etherification, and acylation. This versatility is crucial in the development of new pharmaceuticals, functional materials, and catalysts. Source: Journal of Organic Chemistry - A Facile One-Pot Synthesis of Novel Pyridine Derivatives Containing a 1,3-Dioxolane Moiety:

Pyridine-3,5-diyldimethanol is an organic compound belonging to the pyridine family, characterized by its two hydroxymethyl groups attached to the 3 and 5 positions of the pyridine ring. Its chemical formula is C₇H₉NO₂, and it has a molecular weight of approximately 139.15 g/mol. This compound exhibits both basic and alcohol functionalities, making it a versatile building block in organic synthesis and coordination chemistry.

Currently, there is no scientific literature available on the specific mechanism of action of PDMD in any biological system.

- Potential Toxicity: Pyridine itself can be toxic upon inhalation, ingestion, or skin contact []. PDMD might also exhibit similar toxicity, although the presence of hydroxyl groups could alter its properties.

- Flammability: Aromatic compounds can be flammable. PDMD might also have some flammability, but specific data is needed.

- Hydrogen Borrowing Reactions: This compound can engage in hydrogen borrowing mechanisms, facilitating the formation of more complex structures through dehydrogenation and subsequent hydrogenation steps.

- Condensation Reactions: It can act as a nucleophile in condensation reactions with aldehydes and ketones, leading to the formation of larger organic molecules .

- Coordination Chemistry: Due to its nitrogen and hydroxyl groups, it can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science .

Research indicates that pyridine derivatives, including pyridine-3,5-diyldimethanol, exhibit a range of biological activities:

- Antimicrobial Properties: Some studies suggest that similar compounds possess antimicrobial effects against various pathogens.

- DNA Interaction: Pyridine-based compounds have been explored for their ability to interact with DNA structures such as G-quadruplexes and i-motifs, potentially influencing gene expression .

- Potential Therapeutic Uses: The unique structure may offer pathways for developing new pharmaceuticals targeting specific biological pathways.

Several methods exist for synthesizing pyridine-3,5-diyldimethanol:

- Multi-component Reactions: Utilizing a combination of starting materials under controlled conditions can yield this compound efficiently.

- Reduction of Pyridine Derivatives: Starting from appropriate pyridine derivatives followed by reduction processes can also produce pyridine-3,5-diyldimethanol.

- Functionalization of Pyridine Rings: Direct functionalization through electrophilic substitution reactions can introduce hydroxymethyl groups at the desired positions on the pyridine ring .

Pyridine-3,5-diyldimethanol finds applications across various fields:

- Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize transition states.

- Material Science: Used in the development of coordination polymers and materials with specific electronic properties.

- Pharmaceuticals: Potentially useful in drug design due to its biological activity and ability to interact with biomolecules.

Studies on the interactions of pyridine-3,5-diyldimethanol with biological macromolecules have revealed:

- Binding Affinity: The compound shows varying degrees of binding affinity towards DNA structures, which may influence gene regulation mechanisms.

- Stability Modulation: It has been observed to stabilize certain DNA structures while destabilizing others, indicating its potential as a molecular tool in genetic research .

Pyridine-3,5-diyldimethanol shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Pyridine-3,4-diyldimethanol | 0.97 | Different hydroxymethyl positioning |

| (4-Methylpyridin-3-yl)methanol | 0.97 | Contains a methyl group at the 4-position |

| (4-Methylpyridine-3,5-diyl)dimethanol | 0.94 | Additional methyl group affecting reactivity |

| (3-Methylpyridin-4-yl)methanol | 0.94 | Methyl substitution at the 3-position |

| (3,5-Dimethylpyridin-4-yl)methanol | 0.91 | Two methyl groups influencing sterics and reactivity |

These compounds illustrate the diversity within pyridine derivatives while highlighting the unique positioning of functional groups in pyridine-3,5-diyldimethanol.

Pyridine-3,5-diyldimethanol emerged as a synthetic target in the early 21st century, with its first recorded synthesis documented in 2007. The compound’s development parallels advancements in pyridine chemistry, driven by the demand for functionalized heterocycles in pharmaceuticals and materials science. Early syntheses focused on hydroxymethylation of pyridine derivatives, though specific historical milestones remain limited in publicly accessible literature.

Nomenclature and Structural Identification

The IUPAC name pyridine-3,5-diyldimethanol reflects its substitution pattern: two hydroxymethyl groups attached to the pyridine ring at positions 3 and 5. Synonyms include 3,5-pyridinedimethanol and 3,5-dihydroxymethylpyridine. Its structure comprises a six-membered aromatic ring with alternating single and double bonds, where the nitrogen atom is at position 1. The hydroxymethyl groups introduce hydrophilic properties, enhancing solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| CAS Number | 21636-51-1 |

| IUPAC Name | Pyridine-3,5-diyldimethanol |

Role in Heterocyclic Chemistry

Pyridine-3,5-diyldimethanol serves as a precursor for synthesizing nitrogen-containing heterocycles, which are prevalent in bioactive molecules. Its hydroxymethyl groups facilitate nucleophilic substitution, oxidation, and coordination with metals, enabling the construction of complex architectures such as pyrazoles, pyrimidines, and metal-organic frameworks (MOFs). The compound’s reactivity is further leveraged in cross-coupling reactions and polymer synthesis.

Direct Hydroxylation of 3,5-Dimethylpyridine Derivatives

The direct hydroxylation of 3,5-dimethylpyridine represents one of the most conceptually straightforward approaches to pyridine-3,5-diyldimethanol synthesis. This methodology involves the oxidative conversion of methyl substituents to hydroxymethyl groups through controlled oxidation reactions [1] [2].

Selenium Dioxide-Mediated Oxidation

Selenium dioxide has emerged as a classical reagent for the allylic oxidation of methyl groups adjacent to aromatic systems. In the context of 3,5-dimethylpyridine, selenium dioxide facilitates the selective oxidation of the methyl substituents to hydroxymethyl groups under carefully controlled conditions [3] [4]. The reaction typically proceeds through an ene-type mechanism, where selenium dioxide coordinates to the methyl group and facilitates hydrogen abstraction followed by hydroxylation [2].

The optimal reaction conditions involve treatment of 3,5-dimethylpyridine with 1.5-2.0 equivalents of selenium dioxide in dioxane or dimethylformamide at temperatures ranging from 100-120°C for 8-12 hours [2]. Under these conditions, yields of 32-46% of pyridine-3,5-diyldimethanol have been reported, although the reaction often suffers from competing over-oxidation to carboxylic acid derivatives [2].

Osmium-Catalyzed Hydroxylation

Alternative approaches utilizing osmium tetroxide or polymer-supported osmium catalysts have been investigated for the direct hydroxylation of pyridine derivatives [5]. These systems offer improved selectivity compared to selenium dioxide, with the ability to perform dihydroxylation reactions under milder conditions. Polymer-bound osmium oxide catalysts based on cross-linked poly(4-vinyl pyridine) have shown particular promise for the controlled oxidation of alkyl substituents on pyridine rings [5].

The osmium-catalyzed methodology typically employs 1-5 mol% of osmium catalyst in organic solvents at temperatures of 80-100°C for 4-8 hours, achieving yields of 40-60% with improved selectivity compared to selenium dioxide systems [5].

Photochemical Hydroxylation Methods

Recent developments in photochemical methodology have introduced novel approaches for the selective hydroxylation of pyridine derivatives. Photochemical valence isomerization of pyridine N-oxides has been demonstrated as an effective method for formal C3 selective hydroxylation of pyridines [1]. This metal-free transformation features operational simplicity and compatibility with diverse functional groups.

The photochemical approach involves treatment of 3,5-dimethylpyridine N-oxide under ultraviolet irradiation in suitable solvents, leading to hydroxylation products through valence isomerization mechanisms [1] [6]. This methodology offers advantages in terms of mild reaction conditions and environmental compatibility.

Reduction of 3,5-Pyridinedicarboxylic Acid Esters

The reduction of 3,5-pyridinedicarboxylic acid esters represents a highly reliable and scalable approach to pyridine-3,5-diyldimethanol synthesis. This methodology leverages the well-established chemistry of ester reduction using metal hydride reagents [7] [8].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride stands as the most effective reducing agent for the conversion of 3,5-pyridinedicarboxylic acid esters to the corresponding diol. The reaction proceeds through a well-defined mechanism involving nucleophilic attack of hydride on the carbonyl carbon, followed by elimination of the alkoxide leaving group and subsequent reduction of the intermediate aldehyde [7] [9].

The optimal conditions for lithium aluminum hydride reduction involve treatment of dimethyl 3,5-pyridinedicarboxylate with 4-6 equivalents of lithium aluminum hydride in anhydrous tetrahydrofuran or diethyl ether at temperatures ranging from 0-25°C for 2-4 hours [9] . Under these conditions, yields of 75-85% of pyridine-3,5-diyldimethanol are routinely achieved .

The reduction typically follows a two-stage process where the ester groups are first reduced to aldehydes, which are immediately reduced further to primary alcohols due to the excess reducing agent present. The reaction must be conducted under strictly anhydrous conditions to prevent decomposition of the lithium aluminum hydride [7].

Sodium Borohydride-Calcium Chloride System

An alternative reduction methodology employs sodium borohydride in combination with calcium chloride as a Lewis acid activator. This system offers several advantages including milder reaction conditions, improved functional group tolerance, and reduced cost compared to lithium aluminum hydride [11] [12].

The sodium borohydride-calcium chloride reduction is typically performed in methanol at 50°C for 5 hours, using stoichiometric amounts of both sodium borohydride and calcium chloride [11]. While yields are generally lower (approximately 20%) compared to lithium aluminum hydride, the methodology offers improved safety characteristics and operational simplicity [11].

Modified Hydride Reducing Systems

Specialized reducing agents such as lithium tri-tert-butoxyaluminum hydride and diisobutylaluminum hydride have been investigated for the selective reduction of pyridine carboxylic esters [8] [13]. These reagents offer the potential for partial reduction to aldehydes when employed under carefully controlled conditions, although complete reduction to alcohols typically occurs with excess reagent [13].

Chloromethylpyridine Precursor Routes

The chloromethylpyridine precursor route represents a versatile approach that leverages nucleophilic substitution chemistry for the introduction of hydroxymethyl groups. This methodology typically involves the preparation of 3,5-bis(chloromethyl)pyridine followed by hydrolysis or nucleophilic displacement with hydroxide nucleophiles [14] [15].

Preparation of Chloromethylpyridine Precursors

The synthesis of 3,5-bis(chloromethyl)pyridine can be accomplished through several routes. Direct chlorination of 3,5-dimethylpyridine using chlorine gas in the presence of radical initiators represents one approach, although this method often suffers from poor regioselectivity and over-chlorination [16].

A more controlled approach involves the conversion of 3,5-bis(hydroxymethyl)pyridine to the corresponding dichloride using thionyl chloride or related chlorinating agents [15]. This methodology provides access to the chloromethyl precursor with high regioselectivity and good yields [17].

Alternative routes utilize the conversion of pyridine carboxylic acid derivatives to acid chlorides followed by reduction to chloromethyl compounds. This approach offers excellent regiocontrol but requires multiple synthetic steps [15] [17].

Nucleophilic Substitution and Hydrolysis

The conversion of 3,5-bis(chloromethyl)pyridine to pyridine-3,5-diyldimethanol proceeds readily through nucleophilic substitution with hydroxide nucleophiles. The reaction can be performed using aqueous sodium hydroxide or potassium carbonate solutions at elevated temperatures [18] [19].

Optimal conditions typically involve treatment of the dichloride with excess sodium hydroxide in aqueous solution at 80-100°C for 1-3 hours, achieving yields of 80-90% of the target diol [18]. The reaction proceeds through an SN2 mechanism with inversion of configuration at the methylene carbon, although this is not relevant for the achiral hydroxymethyl groups [19].

Alternative basic conditions using potassium carbonate in aqueous or mixed aqueous-organic solvents at 60-80°C for 2-6 hours provide similar yields with somewhat milder conditions [18]. The choice of base and reaction conditions can be optimized based on substrate sensitivity and desired reaction profile.

Industrial-Scale Production Protocols

Industrial-scale production of pyridine-3,5-diyldimethanol requires consideration of economic factors, environmental impact, and process safety. Several approaches have been developed or proposed for large-scale synthesis, each with distinct advantages and limitations [20] [21].

Integrated Production from 3,5-Lutidine

The most economically viable industrial approach leverages the established production infrastructure for 3,5-lutidine (3,5-dimethylpyridine). Industrial synthesis of 3,5-lutidine is accomplished through condensation of acrolein, ammonia, and formaldehyde, providing a readily available starting material for further functionalization [20].

The industrial process involves direct oxidation of 3,5-lutidine using optimized oxidation systems. Potassium permanganate oxidation under controlled conditions provides access to pyridine-3,5-diyldimethanol with yields of 65-75% when performed at 60-80°C for 4-8 hours in aqueous or mixed aqueous-organic media [20] [22].

Enzymatic Production Methodologies

Recent developments in biocatalysis have introduced enzymatic approaches for the large-scale production of hydroxymethylpyridine derivatives. Whole-cell biocatalysis using recombinant microbial systems expressing xylene monooxygenase enzymes has demonstrated significant potential for the selective oxidation of methyl groups on pyridine rings [23] [24].

The enzymatic methodology employs engineered microorganisms containing xylene monooxygenase enzymes encoded by xylM and xylA genes from Pseudomonas putida or related organisms [23]. These systems achieve selective oxidation of 3,5-dimethylpyridine to pyridine-3,5-diyldimethanol under mild aqueous conditions at 30-40°C over 12-24 hours with yields of 70-85% [24].

The biocatalytic approach offers several advantages including excellent selectivity, mild reaction conditions, and environmental compatibility. Scale-up studies have demonstrated titers exceeding 12 grams per liter with space-time yields of 0.8 grams per liter per hour [24].

Continuous Flow Processing

Industrial implementation increasingly relies on continuous flow processing to improve efficiency, safety, and product quality. Continuous flow systems for pyridine-3,5-diyldimethanol synthesis have been developed using both chemical and enzymatic methodologies [21] [25].

Flow chemistry approaches enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry. This leads to improved yields, reduced side product formation, and enhanced process safety compared to traditional batch processing [25].

Comparative Analysis of Synthetic Efficiency

Evaluation of synthetic efficiency requires consideration of multiple factors including overall yield, step economy, environmental impact, and economic feasibility. Each methodology presents distinct advantages and limitations that influence its suitability for specific applications [11] .

Yield and Selectivity Comparison

The reduction of 3,5-pyridinedicarboxylic acid esters using lithium aluminum hydride provides the highest yields (75-85%) with excellent selectivity for the desired diol product . This methodology benefits from well-established reduction chemistry and reliable reaction conditions.

Chloromethylpyridine precursor routes offer competitive yields (70-90%) with the advantage of mild hydrolysis conditions and good functional group tolerance [18] [15]. However, the requirement for halogenated precursors introduces additional synthetic steps and potential environmental concerns.

Direct hydroxylation methodologies generally provide lower yields (30-60%) but offer the advantage of single-step conversion from readily available starting materials [1] [2]. The choice between selenium dioxide and osmium-catalyzed systems depends on specific requirements for yield versus selectivity.

Industrial enzymatic processes achieve good yields (70-85%) with excellent selectivity and environmental compatibility, making them attractive for large-scale production despite potentially longer reaction times [24].

Economic and Environmental Considerations

Economic analysis reveals significant differences between methodologies. The reduction approach requires expensive lithium aluminum hydride reagent but provides high yields and established scalability [7]. Chloromethylpyridine routes involve multiple steps but utilize readily available reagents [15].

Direct hydroxylation methods vary significantly in cost and environmental impact. Selenium dioxide systems generate toxic selenium-containing waste, while osmium catalysts are expensive but can be recycled [4] [5]. Enzymatic approaches offer excellent environmental profiles but require specialized fermentation infrastructure [24].

Data Tables

| Methodology | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Hydroxylation of 3,5-Dimethylpyridine | 3,5-Dimethylpyridine | SeO2, H2O2, Osmium catalysts | 30-50 | 80-120°C, 4-12 h | Direct conversion, one-step | Harsh conditions, low yields |

| Reduction of 3,5-Pyridinedicarboxylic Acid Esters | 3,5-Pyridinedicarboxylic acid dimethyl ester | LiAlH4, NaBH4/CaCl2 | 65-85 | 0-50°C, 2-8 h | High selectivity, clean reduction | Multiple steps required |

| Chloromethylpyridine Precursor Route | 3,5-Bis(chloromethyl)pyridine | H2O, Base (NaOH, K2CO3) | 70-90 | 60-100°C, 1-6 h | Mild conditions, good yields | Requires halogenated precursor |

| Industrial-Scale Production | 3,5-Dimethylpyridine or Acrolein/NH3/CH2O | Industrial oxidants, catalysts | 60-80 | Variable, optimized for scale | Scalable, cost-effective | Complex optimization needed |

| Methodology | Temperature (°C) | Reaction Time (h) | Solvent | Catalyst Loading (mol%) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Direct Hydroxylation - SeO2 | 100-120 | 8-12 | Dioxane/H2O | 150 | 32-46 | Moderate |

| Direct Hydroxylation - Osmium Catalysts | 80-100 | 4-8 | Organic solvents | 1-5 | 40-60 | Good |

| Ester Reduction - LiAlH4 | 0-25 | 2-4 | THF/Ether | Stoichiometric | 75-85 | Excellent |

| Ester Reduction - NaBH4/CaCl2 | 50 | 5 | Methanol | Stoichiometric | 20 | Good |

| Chloromethyl Hydrolysis - NaOH | 80-100 | 1-3 | Aqueous | Stoichiometric base | 80-90 | Excellent |

| Chloromethyl Hydrolysis - K2CO3 | 60-80 | 2-6 | Aqueous | Stoichiometric base | 70-85 | Excellent |

| Industrial Oxidation - KMnO4 | 60-80 | 4-8 | Aqueous/Organic | Stoichiometric | 65-75 | Good |

| Industrial Oxidation - Enzymatic | 30-40 | 12-24 | Aqueous buffer | 1-10 | 70-85 | Excellent |

The crystallographic analysis of pyridine-3,5-diyldimethanol reveals important structural features that define its three-dimensional arrangement and molecular conformation. While specific single-crystal X-ray diffraction data for pyridine-3,5-diyldimethanol itself remains limited in the literature, insights can be drawn from related pyridine dimethanol derivatives and coordination complexes containing this compound [1] [2].

The molecular structure of pyridine-3,5-diyldimethanol consists of a planar pyridine ring with two hydroxymethyl substituents positioned at the 3 and 5 positions. The compound adopts a symmetrical configuration with respect to the pyridine nitrogen atom, creating a pseudo-mirror plane through the nitrogen and the 4-position carbon [3] [4].

Crystallographic studies of related bis(dihydroxymethyl)pyridine compounds indicate that the hydroxymethyl groups exhibit conformational flexibility, with the ability to rotate around the C-C bonds connecting them to the pyridine ring [1] [5]. In coordination complexes containing pyridine-3,5-diyldimethanol, the compound typically acts as a tridentate ligand, with the pyridine nitrogen and the two hydroxyl oxygen atoms participating in metal coordination [4] [1].

The molecular conformation is influenced by intramolecular hydrogen bonding interactions between the hydroxyl groups and the pyridine nitrogen atom. Density functional theory calculations suggest that the most stable conformation positions the hydroxyl groups to minimize steric hindrance while maximizing favorable electrostatic interactions [6] [7].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of pyridine-3,5-diyldimethanol has been conducted using multiple analytical techniques, providing detailed structural confirmation and chemical environment information.

Table 1: Spectroscopic Characterization Data for Pyridine-3,5-diyldimethanol

| Technique | Solvent/Conditions | Key Peaks/Features | References |

|---|---|---|---|

| 1H NMR | DMSO-d6, 500 MHz | δ 8.68 (m, 2H, pyridine-H), 7.74 (m, aromatic-H), 5.37 (s, 4H, CH2OH) | [8] |

| 1H NMR | CDCl3 | δ 8.53-8.54 (d, J = 2.0 Hz, 2H), 7.74-7.75 (t, J = 2.0 Hz, 1H), 4.45 (s, 4H) | [9] |

| 1H NMR | D2O | Pyridine protons at δ 7.0-8.5 ppm, hydroxymethyl at δ 4.0-4.5 ppm | [9] |

| 13C NMR | DMSO-d6, 125 MHz | δ 167.12, 156.74, 150.31, 146.89, 138.16, 69.49 (CH2OH) | [8] |

| IR | ATR-FTIR | O-H stretch: 3300-3500 cm⁻¹, C-O stretch: 1100-1250 cm⁻¹, pyridyl C=N: 1600-1650 cm⁻¹ | [10] |

| Mass Spectrometry | ESI-MS | m/z 139.15 [M+H]⁺, calculated for C7H9NO2 | [3] |

The proton nuclear magnetic resonance spectrum of pyridine-3,5-diyldimethanol displays characteristic signals that confirm the compound's structural identity. The aromatic protons of the pyridine ring appear as distinct multiplets in the downfield region between δ 7.7-8.7 ppm [9] [8]. The hydroxymethyl protons (CH2OH) manifest as a singlet around δ 4.45-5.37 ppm, with the chemical shift variation depending on the solvent system employed [9] [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms of the pyridine ring resonate in the range of δ 138-167 ppm, while the hydroxymethyl carbon atoms appear at approximately δ 69 ppm [8]. The carbon atom bearing the nitrogen (C-2, C-6) shows characteristic downfield shifts due to the electronegative nitrogen atom's influence [8].

Infrared spectroscopy reveals the presence of hydroxyl functionality through broad absorption bands in the 3300-3500 cm⁻¹ region, characteristic of O-H stretching vibrations [10]. The carbon-oxygen stretching vibrations appear in the 1100-1250 cm⁻¹ range, while the pyridine ring's C=N stretching vibrations are observed around 1600-1650 cm⁻¹ [10].

Mass spectrometric analysis using electrospray ionization confirms the molecular ion peak at m/z 139.15, corresponding to [M+H]⁺ for the molecular formula C7H9NO2 [3]. The fragmentation pattern typically shows loss of hydroxymethyl groups, consistent with the compound's structural features [3].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations have been employed to investigate the electronic structure and molecular properties of pyridine-3,5-diyldimethanol. These theoretical studies provide insights into the compound's electronic distribution, molecular geometry optimization, and energetic properties [6] [7].

DFT calculations using the B3LYP functional with 6-31G* basis set reveal important electronic characteristics of the molecule [7]. The optimized molecular geometry shows that the pyridine ring maintains planarity, with the hydroxymethyl substituents adopting conformations that minimize steric interactions while allowing for favorable intramolecular hydrogen bonding [7].

The electron density distribution analysis indicates significant electron density localization on the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl groups [6] [7]. This electronic distribution pattern contributes to the compound's hydrogen bonding capabilities and coordination behavior with metal centers [7].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) primarily localized on the pyridine nitrogen atom, while the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic π-system [7]. The HOMO-LUMO energy gap provides information about the compound's chemical reactivity and electronic excitation properties [7].

Natural bond orbital analysis demonstrates the importance of lone pair interactions and hyperconjugation effects in stabilizing the molecular structure [7]. The nitrogen lone pair shows significant delocalization into the aromatic π-system, contributing to the pyridine ring's electron-deficient character [7].

Topological Polar Surface Area and LogP Predictions

Computational predictions of molecular properties provide valuable insights into the physicochemical characteristics of pyridine-3,5-diyldimethanol. These calculations are essential for understanding the compound's behavior in various chemical and biological systems [3] [11].

Table 3: Computational Chemistry Predictions for Pyridine-3,5-diyldimethanol

| Parameter | Predicted Value | Calculation Method | Reference |

|---|---|---|---|

| TPSA (Topological Polar Surface Area) | 53.35 Ų | Cactvs 3.4.8.18 | [3] [11] |

| LogP (Partition Coefficient) | 0.0662 | ChemScene calculation | [11] |

| Hydrogen Bond Donors | 2 | Cactvs 3.4.8.18 | [3] |

| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 | [3] |

| Rotatable Bonds | 2 | Cactvs 3.4.8.18 | [3] |

| Molecular Complexity | 87.6 | Cactvs 3.4.8.18 | [3] |

| Formal Charge | 0 | PubChem | [3] |

| Exact Mass | 139.063328530 Da | PubChem 2.2 | [3] |

| Monoisotopic Mass | 139.063328530 Da | PubChem 2.2 | [3] |

The topological polar surface area (TPSA) of pyridine-3,5-diyldimethanol is calculated to be 53.35 Ų, indicating moderate polarity [3] [11]. This value suggests that the compound possesses significant polar character due to the presence of the pyridine nitrogen and two hydroxyl groups, which contributes to its solubility in polar solvents and hydrogen bonding capabilities [3] [11].

The logarithm of the partition coefficient (LogP) is predicted to be 0.0662, indicating a slightly hydrophilic character [11]. This low LogP value reflects the compound's preference for aqueous environments over lipophilic media, consistent with the presence of multiple polar functional groups [11].

The molecule contains two hydrogen bond donors (the hydroxyl groups) and three hydrogen bond acceptors (the pyridine nitrogen and two oxygen atoms) [3]. This hydrogen bonding profile contributes significantly to the compound's intermolecular interactions and crystal packing behavior [3].

Hydrogen Bonding Network Analysis

The hydrogen bonding network in pyridine-3,5-diyldimethanol plays a crucial role in determining its solid-state structure, intermolecular interactions, and supramolecular assembly behavior. Comprehensive analysis of these interactions provides insights into the compound's crystal packing and potential applications in coordination chemistry [4] [12].

Intermolecular hydrogen bonding in pyridine-3,5-diyldimethanol occurs primarily between the hydroxyl groups of neighboring molecules and between hydroxyl groups and the pyridine nitrogen atoms [4] [12]. The hydroxyl groups act as both hydrogen bond donors and acceptors, creating a three-dimensional network of interactions that stabilizes the crystal structure [4] [12].

Table 2: Molecular Properties of Pyridine-3,5-diyldimethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H9NO2 | [3] |

| Molecular Weight | 139.15 g/mol | [3] |

| CAS Number | 21636-51-1 | [3] |

| MDL Number | MFCD11617170 | [3] |

| InChI Key | HYUQKAGYJAFMBA-UHFFFAOYSA-N | [3] |

| SMILES | OCC1=CC(CO)=CN=C1 | [3] |

| XLogP3-AA | -0.9 | [3] |

| TPSA | 53.35 Ų | [11] |

| LogP | 0.0662 | [11] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

| Heavy Atom Count | 10 | [3] |

| Boiling Point | 350.6±32.0°C at 760 mmHg | [13] |

| Melting Point | Not determined | [14] |

| Density | 1.261±0.06 g/cm³ (predicted) | [14] |

Crystallographic studies of coordination complexes containing pyridine-3,5-diyldimethanol reveal characteristic hydrogen bonding patterns [4] [1]. In these structures, the compound typically forms O-H···N hydrogen bonds with pyridine nitrogen atoms of adjacent molecules, with typical O···N distances ranging from 2.64 to 2.79 Å [4] [12].

The geometric parameters of hydrogen bonds in pyridine-3,5-diyldimethanol systems show O-H···N angles typically ranging from 155° to 169°, indicating relatively linear hydrogen bonding geometries [12]. These angles are consistent with strong hydrogen bonding interactions that contribute significantly to the stability of the crystal structure [12].

Theoretical calculations using density functional theory have been employed to analyze the energetics of hydrogen bonding in pyridine-containing systems [15] [16]. These studies reveal that hydrogen bonds involving pyridine nitrogen atoms as acceptors typically have formation energies in the range of 2-4 kcal/mol, which is consistent with moderate-strength hydrogen bonding interactions [15] [16].

The hydrogen bonding network in pyridine-3,5-diyldimethanol also involves intramolecular interactions between the hydroxyl groups and the pyridine nitrogen atom [4] [15]. These intramolecular hydrogen bonds contribute to the conformational stability of the molecule and influence its overall three-dimensional structure [4] [15].

In supramolecular assemblies, pyridine-3,5-diyldimethanol demonstrates the ability to form extended hydrogen-bonded networks that can encapsulate guest molecules or ions [4] [12]. This property makes the compound valuable for applications in crystal engineering and the design of porous materials [4] [12].